PHENACETOLIN
Description
Phenacetolin is a chemical compound historically utilized as a pH indicator in analytical chemistry. Its chemical formula is (C₁₆H₁₂)₂, and it exists as a red amorphous powder . Synthesized from phenol via reactions with acetic anhydride and catalysts (e.g., zinc chloride or sulfuric acid), it exhibits distinct color transitions: yellow in acidic conditions and red in alkaline conditions . Notably, this compound is also referred to as Degener's indicator or phenacetem and has been applied in volumetric analysis, particularly for estimating carbonates in water hardness testing .
A key operational consideration is its stability: alcoholic solutions of this compound retain integrity longer if unfiltered, as residues in commercial preparations may enhance shelf life . Despite its utility, this compound is often confused with Phenacetin (C₁₀H₁₃NO₂), an analgesic/antipyretic drug. The two differ fundamentally in structure and application, emphasizing the need for precise nomenclature .
Properties
CAS No. |
1340-26-7 |
|---|---|
Molecular Formula |
C7H10N2 |
Synonyms |
PHENACETOLIN |
Origin of Product |
United States |
Preparation Methods
Phenacetolin can be synthesized through a series of organic reactions. One common method involves the Williamson ether synthesis, where an alkyl halide reacts with the conjugate base of an alcohol or phenol . In this process, ethyl iodide, paracetamol, and anhydrous potassium carbonate are heated in 2-butanone to give the crude product, which is then recrystallized from water . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Phenacetolin undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions: Typical reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride.
Scientific Research Applications
Phenacetolin has a broad range of scientific research applications:
Mechanism of Action
The mechanism of action of Phenacetolin as an indicator involves its ability to change color based on the pH of the solution. In alkaline conditions, it exhibits a yellow color, which changes to red when the hydroxide is neutralized and back to yellow when the carbonate is fully decomposed by acid . This color change is due to the structural changes in the molecule in response to the pH of the solution.
Comparison with Similar Compounds
This compound vs. Methylorange
Key Findings :
This compound vs. Phenolphthalein
Key Findings :
- This compound is preferred over phenolphthalein in heated carbonate systems due to reduced interference from dissolved CO₂ .
- Phenolphthalein’s narrow pH range limits its utility in alkaline environments beyond pH 10.
Research and Practical Considerations
- Water Hardness Testing : this compound’s application in Hehner’s method highlights its niche role in environmental chemistry, where heating ensures complete carbonate reaction .
- Synthesis and Handling : Unfiltered alcoholic solutions of this compound exhibit superior stability, a critical factor for laboratory reproducibility .
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